2,6-Dimethyl-3,7-octadien-2-ol

Description

Structural Classification within Terpenoid Chemistry

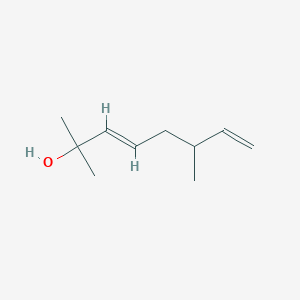

The defining characteristics of 2,6-Dimethyl-3,7-octadien-2-ol are rooted in its molecular structure. As a monoterpenoid, it possesses a ten-carbon backbone. Its acyclic nature means it lacks any ring structures. The nomenclature "this compound" precisely describes its features: an eight-carbon (octa-) chain with two double bonds (dien) located at the third and seventh carbon positions. Methyl groups are attached at carbons 2 and 6, and a hydroxyl (-OH) group at carbon 2 makes it a tertiary alcohol. hmdb.cafoodb.ca

The systematic IUPAC name for the most commonly cited isomer is (3E)-2,6-dimethylocta-3,7-dien-2-ol. nih.gov This designation specifies the stereochemistry around the double bond at the third carbon as being in the trans (E, from the German entgegen) configuration. The presence of multiple double bonds and chiral centers in terpenoid structures leads to a wide array of isomers, each with potentially distinct chemical and physical properties. This compound is an isomer of other well-known monoterpenoid alcohols such as geraniol (B1671447), nerol (B1678202), and linalool (B1675412).

Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C10H18O nih.gov |

| IUPAC Name | (3E)-2,6-dimethylocta-3,7-dien-2-ol nih.gov |

| CAS Number | 51117-35-2 nih.gov |

| Molar Mass | 154.25 g/mol nih.gov |

| Monoisotopic Mass | 154.135765193 Da nih.gov |

| Density | 0.855 g/mL at 20 °C |

| XLogP3 | 2.3 nih.gov |

This table presents computed and experimental data for this compound.

Historical Trajectories and Evolution of Research on this compound

The historical study of monoterpenoid alcohols is a mature field of research. For instance, the prominent isomer geraniol was first isolated in a pure form in 1871 by Oscar Jacobsen, with its complex chemical structure being fully elucidated in 1919. wikipedia.org This long history of investigation into compounds like geraniol has laid a broad foundation for understanding terpenoid chemistry, including their synthesis, natural occurrence, and industrial application.

In contrast, the specific research history of this compound is not as clearly documented in readily available scientific literature. While the compound is known and cataloged in modern chemical databases, with its PubChem entry created in 2005, detailed accounts of its initial discovery and synthesis are scarce. nih.govuni.lu The compound's existence as a commercially available analytical standard suggests that its synthesis and characterization have been achieved, but it has not been the subject of the same intensive historical research focus as its more abundant isomers. nih.gov Its story is thus more representative of the ongoing exploration of the finer details of terpenoid chemistry, where countless isomeric variations exist, many of which remain under-researched.

Contemporary Research Landscape and Future Directions for this compound

The current research landscape for this compound is characterized by a notable lack of dedicated studies on the compound itself. A search of scientific literature reveals a significant focus on its structural isomers and related derivatives, while direct investigation into this specific molecule is limited. uni.lu

However, research into a closely related compound, 2,6-Dimethyl-3,7-octadiene-2,6-diol, provides a potential roadmap for future investigations. This diol, which shares the same carbon skeleton but has an additional hydroxyl group, has been identified as a natural product isolated from the fruits of Gardenia jasminoides and has been detected in various foods and plants like Ocimum basilicum (basil). hmdb.cafoodb.camedchemexpress.comresearchgate.net The natural occurrence of the diol suggests that this compound might also be present in nature, perhaps as a biosynthetic intermediate or a minor volatile component, warranting investigation in natural product chemistry.

Currently, this compound is available from chemical suppliers, often as an analytical standard. nih.gov This availability is critical for its primary contemporary use: as a reference compound for analytical chemistry, enabling researchers to accurately identify it in complex mixtures such as essential oils or synthetic reaction products.

Future research directions for this compound are therefore abundant and clear:

Natural Product Discovery: Targeted screening of essential oils and plant extracts for its presence.

Synthetic Chemistry: Development and optimization of stereoselective synthesis routes to access specific isomers.

Biocatalysis: Investigating enzymatic transformations to produce or modify the compound, a common strategy for other terpenoids.

Material Science: Exploring its potential as a monomer or precursor for the synthesis of novel polymers or other materials.

In essence, this compound represents an open area for discovery within the well-established field of terpenoid chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E)-2,6-dimethylocta-3,7-dien-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-5-9(2)7-6-8-10(3,4)11/h5-6,8-9,11H,1,7H2,2-4H3/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUNGXVJBANUDH-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=CC(C)(C)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C/C=C/C(C)(C)O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51117-35-2 | |

| Record name | 2,6-Dimethyl-3,7-octadien-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Dimethyl 3,7 Octadien 2 Ol

Semisynthesis Strategies from Precursor Compounds

Semisynthesis utilizes readily available starting materials, often from natural sources, and modifies them chemically to obtain the target compound. For terpenoids like 2,6-Dimethyl-3,7-octadien-2-ol, common precursors include geraniol (B1671447), nerol (B1678202), and citral (B94496), which are abundant in essential oils.

For example, (Z/E)-3,7-dimethyl-2,6-octadienoic acids have been synthesized through a selective two-step oxidation of commercially available geraniol and nerol. mdpi.com These acidic derivatives could potentially be converted to this compound through a series of reduction and/or organometallic addition reactions. Another study describes a route to 3,7-dimethyl-2,6-octadien-1-ol (B1633069) (geraniol and nerol) and 3,7-dimethyl-2-octene-1,7-diol from isoprene (B109036), which involves an anionic telomerization and rearrangement of an amine oxide. oup.com

Novel Catalyst Systems in the Synthesis of this compound

The development of novel catalysts is essential for improving the efficiency, selectivity, and sustainability of chemical syntheses. In the context of terpenoid synthesis, various metal-based and organocatalysts have been explored.

For the transformation of related compounds, ruthenium-triphenylphosphine complexes have been used for the homogeneous hydrogenation of 3,7-dimethyl-2,6-octadienal. amanote.com Nickel-catalyzed reactions are also prominent, particularly for achieving stereoselective outcomes in dienol synthesis. Furthermore, a study on the transformation of geraniol utilized mironecuton as a catalyst, investigating the influence of temperature, catalyst concentration, and reaction time on the conversion and selectivity towards different products. mdpi.com

| Catalyst System | Precursor/Reaction Type | Product(s) | Reference |

| Ruthenium-Triphenylphosphine | Hydrogenation of 3,7-dimethyl-2,6-octadienal | Dihydrocitronellal | amanote.com |

| Mironecuton | Isomerization of Geraniol | Thumbergol, 6,11-dimethyl-2,6,10-dodecatriene-1-ol | mdpi.com |

| Nickel catalysts | Hydroboration of dienes | Stereodefined dienols |

Sustainable and Green Chemistry Aspects in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound and related compounds, several green approaches are being investigated.

Biotransformation is a key green methodology. The biotransformation of nerol by Spodoptera litura larvae has been shown to produce novel oxygenated derivatives, demonstrating the potential of using biological systems for specific chemical modifications. jst.go.jp Similarly, microbial metabolism is known to produce a variety of volatile compounds, including dienols, from lipids and other organic matter in fermented foods, suggesting that microbial fermentation could be a viable green route.

The use of greener solvents, reducing the number of synthetic steps, and improving atom economy are also central to sustainable synthesis. The semisynthesis of derivatives from abundant natural precursors like geraniol, nerol mdpi.com, and citral researchgate.net aligns with green chemistry principles by utilizing renewable feedstocks.

| Green Chemistry Approach | Description | Example | Reference |

| Biotransformation | Use of living organisms or enzymes to perform chemical reactions. | Transformation of nerol by Spodoptera litura larvae to produce oxygenated derivatives. | jst.go.jp |

| Use of Renewable Feedstocks | Starting from naturally abundant and renewable materials. | Synthesis of (Z/E)-3,7-dimethyl-2,6-octadienamide derivatives from geraniol/nerol. | mdpi.com |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. | Geraniol isomerization using mironecuton as a natural catalyst. | mdpi.com |

Biosynthesis and Natural Occurrence of 2,6 Dimethyl 3,7 Octadien 2 Ol

Enzymatic Pathways Leading to 2,6-Dimethyl-3,7-octadien-2-ol Formation

The biosynthesis of this compound follows the general pathway for monoterpenoids, which are C10 isoprenoids. These pathways begin with the synthesis of the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In plants, the primary route for monoterpenoid precursor formation is the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids.

The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates and proceeds through a series of enzymatic reactions to produce IPP and DMAPP. These C5 units are then condensed by geranyl diphosphate (B83284) synthase (GPPS) to form the C10 precursor for all monoterpenoids, geranyl pyrophosphate (GPP).

The final step in the formation of the this compound skeleton is catalyzed by a class of enzymes known as terpene synthases (TPS). Specifically, it is hypothesized that a monoterpene synthase, likely from the TPS-b subfamily, catalyzes the conversion of GPP to this compound. This is analogous to the formation of the isomeric compound linalool (B1675412), which is synthesized from GPP by linalool synthase (LIS). It is also possible that other acyclic monoterpenes are first formed and then subsequently hydroxylated by enzymes such as cytochrome P450 monooxygenases to yield this compound.

While the specific terpene synthase responsible for the direct synthesis of this compound has not been definitively isolated and characterized, research on related compounds and organisms provides significant insights.

Key Intermediates:

Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP): The fundamental C5 building blocks of all terpenoids, synthesized via the MEP pathway in plants.

Geranyl Pyrophosphate (GPP): The universal C10 precursor for monoterpenoids, formed from the condensation of IPP and DMAPP.

Key Biosynthetic Enzymes:

Terpene Synthases (TPS): This large family of enzymes is responsible for the enormous diversity of terpene structures. For this compound, a monoterpene synthase is the key enzyme that converts GPP into the final acyclic alcohol structure. Research on the fragrant ornamental plant Gardenia jasminoides has identified several candidate genes from the TPS-b clade, which is associated with monoterpene synthesis, that are highly expressed in blooming flowers. plantscience.cn These enzymes are likely responsible for the production of the various monoterpenols that constitute the flower's scent.

Cytochrome P450 Monooxygenases (CYPs): These enzymes are known to be involved in the hydroxylation of monoterpenes. nih.govacs.orgacs.orgresearchgate.net It is a plausible mechanism that a precursor monoterpene is first synthesized by a TPS and then hydroxylated at the C2 position by a specific CYP enzyme to yield this compound. The CYP76 family of enzymes, for example, is known to catalyze the allylic hydroxylation of various acyclic monoterpenes. nih.gov

The genetic foundation for the production of this compound lies within the genes that encode the biosynthetic enzymes of the monoterpenoid pathway. Advances in genomics and transcriptomics have begun to shed light on these genes in plants known to produce this and related compounds.

A comprehensive genomic study of Gardenia jasminoides identified a total of 44 terpene synthase (GjTPS) genes. plantscience.cn Through transcriptome analysis, which examines gene expression, researchers found that five of these GjTPS genes were highly expressed in flowers during bloom. plantscience.cn Of these, GjTPS1, GjTPS2, GjTPS3, and GjTPS27 belong to the TPS-b subfamily, which is primarily responsible for monoterpene synthesis. plantscience.cn These genes are strong candidates for encoding the enzymes that produce the acyclic monoterpenols, including potentially this compound, that are characteristic of the gardenia fragrance.

Similarly, in Citrus species, another source of this compound, the TPS gene family is extensive. Sweet orange (Citrus sinensis) possesses a suite of TPS genes that can produce a variety of monoterpenes, contributing to the fruit's rich aroma profile. genbreedpublisher.com The expression of these genes is developmentally regulated, with the highest levels often coinciding with fruit ripening. genbreedpublisher.com Furthermore, genes encoding cytochrome P450 enzymes, which may be involved in the subsequent hydroxylation of monoterpenes, are also abundant in plant genomes and show tissue-specific expression patterns.

Biological Sources and Distribution Patterns of this compound

This compound has been identified as a volatile component in a number of plant species, often as part of their essential oils and floral scents. Its distribution is not uniform and can vary depending on the species, tissue type, and developmental stage. A closely related compound, 2,6-dimethyl-3,7-octadiene-2,6-diol, has been detected in a wider range of fruits and aromatic oils, suggesting that the mono-alcohol may be a metabolic precursor or derivative in these species. thegoodscentscompany.com

Table 1: Documented and Probable Natural Sources of this compound and Related Compounds

| Organism | Family | Common Name | Part of Organism | Compound Detected |

| Gardenia jasminoides | Rubiaceae | Cape Jasmine | Flowers | 2,6-Dimethyl-3,7-octadiene-2,6-diol targetmol.com |

| Citrus spp. | Rutaceae | Citrus (e.g., Orange, Lemon) | Flowers, Fruit Peel | Related Monoterpenoids |

| Coriandrum sativum | Apiaceae | Coriander | Leaves | 3,7-Dimethyl-1,6-octadien-3-ol (Linalool) researchgate.net |

| Various Fruits and Wines | - | - | Fruit | 2,6-Dimethyl-3,7-octadiene-2,6-diol thegoodscentscompany.com |

The presence of this compound in floral nectar also contributes to the aroma profile of certain types of honey. For instance, analysis of citrus honey has revealed a complex mixture of volatile compounds, including various linalool derivatives and other monoterpenoids that originate from the nectar of citrus blossoms.

Metabolic Flux and Regulation in this compound Producing Organisms

In plants, the MEP and the cytosolic mevalonate (B85504) (MVA) pathways compete for common precursors derived from primary metabolism. The allocation of these resources to either pathway influences the availability of GPP for monoterpene synthesis in the plastids. Studies in pummelo (Citrus maxima) have indicated that there may be a balance in the production of different classes of terpenoids. nih.gov For example, a decrease in the production of carotenoids and limonoids in the flavedo (the outer colored part of the peel) was associated with an increased accumulation of volatile terpenoids. nih.gov This suggests a regulatory mechanism that partitions the precursor pool among competing terpenoid pathways.

The expression of key biosynthetic genes, particularly those for terpene synthases, is a critical point of regulation. As seen in Gardenia jasminoides, the transcription of TPS genes is significantly upregulated in flowers, leading to the emission of volatile monoterpenoids to attract pollinators. This regulation is often controlled by transcription factors that respond to developmental signals and environmental stimuli such as light and temperature. The availability of the substrate, GPP, does not appear to be the sole factor limiting the production of monoterpene derivatives, indicating that the activity and regulation of the downstream enzymes play a crucial role. nih.gov

Reaction Mechanisms and Chemical Transformations of 2,6 Dimethyl 3,7 Octadien 2 Ol

Oxidative Processes Involving 2,6-Dimethyl-3,7-octadien-2-ol

While tertiary alcohols are generally resistant to oxidation under standard conditions, the allylic nature of this compound allows for specific oxidative transformations. One of the most notable is the Babler oxidation, which facilitates the oxidative transposition of tertiary allylic alcohols to α,β-unsaturated ketones.

The mechanism of the Babler oxidation involves the initial formation of a chromate (B82759) ester between the tertiary alcohol and an oxidant like pyridinium (B92312) chlorochromate (PCC). This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement, a concerted process where electrons are reorganized in a six-membered ring, to form an isomeric chromate ester. Subsequent oxidation of this intermediate yields the final α,β-unsaturated ketone product. This reaction is typically performed in solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) and generally provides good yields. wikipedia.org

| Oxidative Reaction | Reagent | Product Type | Typical Yield | Reference |

| Babler Oxidation | Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | >75% | wikipedia.org |

Reductive Transformations of this compound

Reductive transformations of this compound can target either the double bonds or the hydroxyl group. The selective reduction of the carbon-carbon double bonds in allylic alcohols can be achieved using ruthenium-based catalysts. For instance, a one-pot tandem process involving redox isomerization followed by transfer hydrogenation can selectively reduce the C=C bond.

Deoxygenation, the removal of the hydroxyl group, is another important reductive transformation. This can be accomplished through a two-step process involving the formation of an alkoxyalkyl ether (e.g., MOM or EE ether) followed by a palladium-catalyzed reduction with a hydride source like lithium triethylborohydride (LiBHEt3). nih.gov This method is known to be general and selective for allylic alcohols. nih.gov A metal-free alternative for the deoxygenation of activated allylic alcohols utilizes a Brønsted acid catalyst with a suitable reductant, such as p-methylbenzyl alcohol.

| Reductive Transformation | Reagent/Catalyst | Product Type | Key Features | Reference |

| C=C Bond Reduction | Ruthenium catalysts | Saturated or partially saturated alcohol | Selective for the double bond | |

| Deoxygenation | 1. MOM-Cl or EE-Cl, 2. Pd(dppe)Cl2, LiBHEt3 | Alkene | Selective for the hydroxyl group | nih.gov |

| Deoxygenation (metal-free) | TsOH·H2O, p-methylbenzyl alcohol | Alkene | Avoids metal contamination |

Electrophilic and Nucleophilic Reactions of this compound

The double bonds in this compound are susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (HBr) to conjugated dienes can proceed via 1,2- or 1,4-addition pathways. libretexts.orgopenstax.org The reaction is initiated by the protonation of one of the double bonds to form a resonance-stabilized allylic carbocation. The regioselectivity of the attack is governed by the stability of the resulting carbocation, with the more substituted carbocation being favored (Markovnikov's rule). libretexts.org The subsequent attack of the nucleophile (e.g., Br-) on the delocalized carbocation leads to the mixture of products.

The tertiary hydroxyl group can be a poor leaving group (OH-). However, under acidic conditions, it can be protonated to form a good leaving group (H2O), facilitating nucleophilic substitution reactions. These reactions typically proceed through an SN1 mechanism, involving the formation of a tertiary allylic carbocation. This intermediate can then be attacked by a variety of nucleophiles. For example, Grignard reagents can react with allylic substrates, although their high basicity can also lead to side reactions.

Rearrangement Reactions and Acid-Catalyzed Isomerizations of this compound

Under acidic conditions, this compound can undergo various rearrangement and isomerization reactions, primarily driven by the formation of carbocation intermediates. The protonation of the hydroxyl group and subsequent loss of water generates a tertiary allylic carbocation. This carbocation can then undergo rearrangements, such as hydride or alkyl shifts, to form more stable carbocations before being trapped by a nucleophile.

Furthermore, the double bonds can isomerize under acidic conditions. Acid-catalyzed cyclization reactions are also plausible for dienols like this compound, where one of the double bonds can act as an internal nucleophile, attacking the carbocation formed at the other end of the molecule. The outcome of these reactions is highly dependent on the specific reaction conditions, including the nature of the acid and the solvent.

Transition Metal-Catalyzed Reactions and Coupling Processes of this compound

Transition metal catalysis offers a powerful toolkit for the functionalization of allylic alcohols. Palladium-catalyzed reactions, in particular the Tsuji-Trost reaction, are widely used for allylic substitution. In this reaction, a palladium(0) catalyst reacts with the allylic alcohol (or a derivative with a better leaving group) to form a π-allylpalladium complex. This complex can then be attacked by a wide range of nucleophiles, including amines, to form new carbon-carbon or carbon-heteroatom bonds.

Palladium-catalyzed allylic amination of acyclic allylic alcohols has been shown to be an effective method for the synthesis of allylic amines. acs.org These reactions can often be performed enantioselectively by using chiral ligands, providing access to valuable chiral building blocks.

| Transition Metal-Catalyzed Reaction | Catalyst | Nucleophile | Product Type | Key Features | Reference |

| Tsuji-Trost Reaction (Allylic Amination) | Pd(0) complex | Amines | Allylic amines | Can be made enantioselective with chiral ligands | acs.org |

| Deoxygenative Arylation | Ni catalyst, Bi(OTf)3 | Arylboronic acids | Arylated alkenes | Forms quaternary carbon centers |

Stereochemical Control in Reactions of this compound

Controlling the stereochemistry in reactions of acyclic molecules like this compound is a significant challenge in organic synthesis. The flexibility of the acyclic chain allows for multiple conformations, which can influence the facial selectivity of reactions at the double bonds and the stereocenter bearing the hydroxyl group.

Stereoselective dihydroxylation of acyclic allylic alcohols can be achieved using catalytic osmium tetroxide. The choice of solvent and co-oxidant can significantly influence the diastereoselectivity of the reaction. For instance, using dichloromethane as the solvent and trimethylamine-N-oxide dihydrate as the reoxidant has been shown to provide superior levels of stereoselectivity compared to more conventional conditions. ox.ac.uk

In transition metal-catalyzed reactions, the stereochemical outcome is often controlled by the chiral ligand attached to the metal center. For example, in palladium-catalyzed asymmetric allylic amination, the chiral ligand dictates the facial selectivity of the nucleophilic attack on the π-allylpalladium intermediate, leading to the formation of a specific enantiomer of the product. nih.gov

The inherent chirality of the starting material can also influence the stereochemical course of a reaction, a concept known as substrate-controlled diastereoselectivity. The existing stereocenter can direct the approach of reagents to the prochiral faces of the double bonds, leading to the preferential formation of one diastereomer over another.

Advanced Analytical Research Methodologies Applied to 2,6 Dimethyl 3,7 Octadien 2 Ol and Its Derived Structures

Spectroscopic Techniques for Mechanistic Investigation and Conformational Analysis

Spectroscopic methods are pivotal in understanding the three-dimensional structure and reactive nature of 2,6-dimethyl-3,7-octadien-2-ol. These techniques provide detailed insights into the molecular framework and electronic properties, which are crucial for predicting its behavior in various chemical environments.

Advanced Nuclear Magnetic Resonance Spectroscopy for this compound

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques, is indispensable for the complete structural assignment and conformational analysis of flexible molecules like this compound. While specific ¹H and ¹³C NMR data for this compound are not extensively published, the expected chemical shifts can be predicted based on its structure and data from analogous compounds.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are particularly powerful for conformational analysis. These experiments detect through-space interactions between protons, providing information about their spatial proximity. For a flexible acyclic molecule, NOESY and ROESY can help determine the preferred conformations around the rotatable single bonds. For small to medium-sized molecules (MW < 1200), ROESY is often preferred as it provides consistently positive cross-peaks, avoiding the issue of zero or negative NOEs that can occur for molecules in this size range. columbia.edu

Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for this compound:

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C1-H₃ | ~1.2 | ~25 |

| C2 | - | ~73 |

| C3=CH | ~5.4 | ~125 |

| C4-H₂ | ~2.0 | ~40 |

| C5-H₂ | ~2.1 | ~23 |

| C6-CH₃ | ~1.6 | ~18 |

| C7=CH | ~5.1 | ~124 |

| C8-H₂ | ~5.0, ~5.2 | ~112 |

| 2-CH₃ | ~1.2 | ~28 |

| 6-CH₃ | ~1.7 | ~26 |

High-Resolution Mass Spectrometry for Transformation Product Identification

High-resolution mass spectrometry (HRMS), often coupled with gas or liquid chromatography, is a critical tool for identifying the transformation products of this compound that may arise from oxidation, metabolism, or other chemical reactions. HRMS provides highly accurate mass measurements, enabling the determination of elemental compositions for parent and fragment ions.

For instance, in the analysis of hydroxylated monoterpenes, electrospray ionization (ESI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers allows for the identification of metabolites. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide structural information about the location of functional groups. Common fragmentation pathways for terpene alcohols include dehydration and allylic cleavages. For this compound, a characteristic loss of water (H₂O) from the molecular ion would be expected.

Table of Potential Transformation Products and their Expected Molecular Formulas:

| Transformation Product | Molecular Formula | Expected Exact Mass |

|---|---|---|

| Epoxide at C3-C4 | C₁₀H₁₈O₂ | 170.1307 |

| Epoxide at C7-C8 | C₁₀H₁₈O₂ | 170.1307 |

| Oxidation to Ketone at C2 | C₁₀H₁₆O | 152.1201 |

| Hydroxylation at C5 | C₁₀H₁₈O₂ | 170.1307 |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are essential for determining the enantiomeric purity and absolute configuration of chiral molecules. wikipedia.orggaussian.com

These techniques measure the differential absorption of left and right circularly polarized light. wikipedia.org While CD spectroscopy in the UV-Vis region may be applicable if the molecule contains suitable chromophores or can be derivatized, VCD offers the advantage of probing the chirality of the entire molecule through its vibrational transitions in the infrared region. wikipedia.orgjascoinc.comnih.gov The experimental VCD spectrum can be compared with quantum chemical predictions to assign the absolute configuration of the enantiomers. wikipedia.org Although specific VCD studies on this compound are not documented, this technique is a powerful tool for the stereochemical analysis of chiral terpenes.

Chromatographic Separations for Isomer Resolution and Mixture Deconvolution

Chromatographic techniques are fundamental for the separation and quantification of this compound from complex mixtures, such as essential oils, and for the resolution of its various isomers.

Gas Chromatography-Based Methods

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a standard method for the analysis of volatile compounds like terpene alcohols. The choice of the stationary phase is critical for achieving the desired separation.

For the resolution of stereoisomers, chiral stationary phases are employed. These phases are typically based on derivatized cyclodextrins, which can form transient diastereomeric complexes with the enantiomers, leading to different retention times. The selection of the appropriate chiral column is often empirical and may require screening of several different stationary phases.

Illustrative GC Parameters for Isomeric Terpene Alcohol Separation:

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Chiral capillary column (e.g., derivatized β-cyclodextrin) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60 °C, ramped to 240 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid Chromatography-Based Methods

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC) offer complementary separation capabilities to GC, particularly for less volatile or thermally labile derivatives of this compound.

Reversed-phase HPLC with a C18 column is a common starting point for the analysis of moderately polar compounds. For the separation of enantiomers, chiral stationary phases (CSPs) are necessary. Polysaccharide-based CSPs are widely used and can often resolve a broad range of chiral compounds. nih.govchromatographyonline.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for optimizing the separation.

UPLC coupled with high-resolution mass spectrometry (UPLC-QTOF-MS) is a particularly powerful combination for the analysis of complex mixtures containing terpene alcohols and their transformation products. frontiersin.orgmdpi.comnih.govnih.govmdpi.com This technique provides both high-efficiency separation and high-resolution mass data, facilitating the confident identification of known and unknown compounds.

Hyphenated Techniques for Comprehensive Characterization of this compound

The comprehensive characterization of this compound, a monoterpenoid alcohol, and its derived structures necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry and other advanced detectors, are indispensable for the qualitative and quantitative analysis of this compound in complex matrices such as essential oils and plant extracts.

GC-MS and LC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical tools for the separation, identification, and quantification of volatile and semi-volatile organic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile compounds like this compound, which is commonly found in essential oils. edu.krdtisserandinstitute.org The separation is typically achieved on a capillary column, and the subsequent mass analysis provides a fragmentation pattern that serves as a molecular fingerprint for identification. The choice of the GC column's stationary phase is critical for the effective separation of isomers and related terpenoids. Polar capillary columns, such as those with a polyethylene (B3416737) glycol (e.g., Carbowax, DB-Wax) stationary phase, are often employed for the analysis of oxygenated terpenoids.

Below is an interactive data table summarizing typical GC-MS conditions for the analysis of related terpenoid compounds, which would be applicable for the analysis of this compound.

| Parameter | Value | Reference Compound |

| Column Type | Capillary | 3,7-Octadiene-2,6-diol, 2,6-dimethyl- |

| Stationary Phase | DB-Wax | 3,7-Octadiene-2,6-diol, 2,6-dimethyl- |

| Column Length | 60 m | 3,7-Octadiene-2,6-diol, 2,6-dimethyl- |

| Column Diameter | 0.25 mm | 3,7-Octadiene-2,6-diol, 2,6-dimethyl- |

| Carrier Gas | Helium | 3,7-Octadiene-2,6-diol, 2,6-dimethyl- |

| Temperature Program | 60°C (4 min hold), then ramp to 180°C at 2°C/min | 3,7-Octadiene-2,6-diol, 2,6-dimethyl- |

| Ionization Mode | Electron Ionization (EI) | General Terpenoid Analysis |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile or thermally labile derivatives of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS. LC-MS is particularly well-suited for the analysis of oxygenated terpenes. A reverse-phase HPLC method with a C18 column is commonly used for the separation of such compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a modifier like formic acid to improve ionization efficiency for mass spectrometry.

While specific LC-MS studies on this compound were not identified in the search results, a method for a structurally similar compound, (2Z)-3,7-Dimethylocta-2,6-dien-1-ol, has been described. sielc.com This method utilizes a reverse-phase HPLC column with a mobile phase of acetonitrile and water with phosphoric acid, which can be adapted for MS detection by replacing phosphoric acid with formic acid. sielc.com

The following interactive data table outlines a potential LC-MS method for the analysis of this compound, based on methodologies for similar compounds.

| Parameter | Value | Reference Compound |

| LC Column | C18 | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol |

| Mobile Phase | Acetonitrile/Water with Formic Acid | (2Z)-3,7-Dimethylocta-2,6-dien-1-ol |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | General Terpenoid Analysis |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Ion Trap | General Terpenoid Analysis |

Coupling with Advanced Detection Methods (e.g., Ion Mobility Spectrometry)

To further enhance the specificity and structural elucidation of this compound and its isomers, chromatographic techniques can be coupled with advanced detection methods like Ion Mobility Spectrometry (IMS).

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry separates ions in the gas phase based on their size, shape, and charge. wikipedia.org When coupled with GC or LC and MS (GC-IMS-MS or LC-IMS-MS), it provides an additional dimension of separation, which can be crucial for resolving complex mixtures and differentiating between isomeric and isobaric compounds. wikipedia.org

For monoterpenes and their derivatives, IMS can provide valuable structural information. The mobility of an ion through a drift tube under the influence of an electric field is dependent on its collision cross-section (CCS), a parameter related to its three-dimensional structure. The ionization processes for monoterpenes in IMS can be influenced by factors such as temperature, and the resulting spectra can be complex, sometimes showing the formation of adduct ions in addition to the protonated molecule (MH⁺). nih.gov

While specific ion mobility data for this compound is not available, studies on other monoterpenes have shown that IMS can distinguish between structural isomers. nih.govnih.gov The ion mobility spectra of some isomeric monoterpenes can be very similar, making their differentiation challenging without chromatographic pre-separation. nih.gov However, the coupling of GC with IMS allows for the separation of these isomers based on their retention times before they enter the ion mobility spectrometer.

The table below summarizes the potential application of GC-IMS for the analysis of monoterpenoid alcohols.

| Technique | Principle of Separation | Application for this compound |

| GC-IMS | Separation by volatility (GC) followed by separation based on ion size, shape, and charge (IMS). | Differentiation of this compound from its structural isomers and other co-eluting compounds in complex mixtures like essential oils. |

Applications of 2,6 Dimethyl 3,7 Octadien 2 Ol As a Versatile Synthetic Intermediate and Building Block

Derivatization for the Synthesis of Novel Chemical Entities

The chemical structure of 2,6-Dimethyl-3,7-octadien-2-ol offers several sites for derivatization to generate novel chemical entities. The tertiary hydroxyl group can be a starting point for various transformations. For instance, esterification or etherification of the alcohol would yield a range of derivatives with potentially altered physical and biological properties.

Furthermore, the two carbon-carbon double bonds are amenable to a wide array of addition reactions. Electrophilic additions, such as halogenation, hydrohalogenation, or hydration, could introduce new functionalities across the double bonds. Epoxidation of the double bonds would yield reactive epoxide intermediates, which can be further manipulated through nucleophilic ring-opening reactions to introduce diverse substituents.

Despite these possibilities, there is a notable lack of specific examples in the published literature detailing the synthesis of novel compounds starting from this compound. Research in this area appears to be limited, with more focus placed on its isomers.

Role in Chiral Pool Synthesis for Complex Molecules

Chiral pool synthesis is a strategy that utilizes readily available enantiopure natural products as starting materials for the synthesis of complex chiral molecules. While this compound is a natural product, its application in chiral pool synthesis is not well-established. For it to be a valuable chiral building block, it would need to be readily available in an enantiomerically pure form.

The stereocenter at the carbon bearing the hydroxyl group, if resolved into its individual enantiomers, could theoretically be used to impart chirality in a synthetic sequence. The stereochemical information from this center could be transferred to new stereocenters created during the course of a synthesis. However, there are no prominent reports of this compound being used as a chiral precursor in the total synthesis of complex natural products or pharmaceuticals.

Precursor for the Elaboration of Diverse Organic Compounds

The carbon skeleton and functional groups of this compound make it a potential precursor for a variety of organic compounds. The diene system allows for pericyclic reactions, such as the Diels-Alder reaction, which could be used to construct cyclic systems. Ozonolysis of the double bonds would cleave the carbon-carbon bonds, leading to the formation of smaller carbonyl-containing fragments that could be used in further synthetic steps.

Additionally, oxidation of the tertiary alcohol is not straightforward but could be achieved under specific conditions to yield rearranged products. The allylic positions of the molecule are also potential sites for functionalization through radical or transition-metal-catalyzed reactions. These transformations could, in principle, lead to a diverse array of elaborated organic compounds. A hypothetical reaction scheme is presented below to illustrate these potential transformations.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product(s) |

| Epoxidation | m-CPBA | 3,4-epoxy-2,6-dimethyl-7-octen-2-ol |

| Ozonolysis | 1. O3; 2. DMS | Carbonyl fragments |

| Hydroboration-Oxidation | 1. BH3-THF; 2. H2O2, NaOH | Diol derivatives |

It is crucial to reiterate that these are theoretical applications based on the compound's structure, and there is a lack of concrete research demonstrating its widespread use as a precursor for diverse organic compounds.

Utilization in Stereocontrolled Construction of Advanced Intermediates

The presence of a chiral center and prochiral double bonds in this compound suggests its potential for use in stereocontrolled synthesis. If an enantiomerically pure form of the starting material were available, the existing stereocenter could direct the stereochemical outcome of reactions at other sites in the molecule.

For example, substrate-controlled diastereoselective reactions, such as epoxidation or dihydroxylation of the double bonds, could potentially be influenced by the stereochemistry of the tertiary alcohol. This would allow for the stereocontrolled construction of advanced intermediates containing multiple stereocenters. However, the scientific literature does not currently provide specific examples of this compound being utilized for the stereocontrolled synthesis of advanced intermediates. The development of synthetic methodologies that leverage the inherent chirality of this molecule remains an area for future exploration.

Theoretical and Computational Studies of 2,6 Dimethyl 3,7 Octadien 2 Ol

Quantum Chemical Calculations of Molecular Properties and Reactivity of 2,6-Dimethyl-3,7-octadien-2-ol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, molecular properties, and reactivity of organic molecules like this compound. These computational methods allow for the prediction of various molecular descriptors that provide insights into the molecule's behavior.

Detailed quantum chemical calculations would typically begin with the optimization of the molecular geometry of this compound to find its most stable three-dimensional conformation. Subsequent calculations on this optimized structure can predict a range of properties. For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

Furthermore, these calculations can provide insights into the distribution of electron density within the molecule, highlighting regions that are electron-rich or electron-deficient. This information is valuable for predicting the sites most susceptible to electrophilic or nucleophilic attack. Mulliken atomic charge calculations can quantify the partial charges on each atom, offering a more detailed picture of the electronic landscape of the molecule.

Vibrational frequency analysis is another important aspect of quantum chemical calculations. By simulating the vibrational modes of this compound, it is possible to predict its infrared (IR) and Raman spectra. These theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups.

Table 1: Hypothetical Molecular Properties of this compound from Quantum Chemical Calculations

| Property | Predicted Value | Significance |

| HOMO Energy | (Value) eV | Electron-donating ability |

| LUMO Energy | (Value) eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Value) eV | Chemical reactivity and stability |

| Dipole Moment | (Value) Debye | Polarity and intermolecular interactions |

| Mulliken Charge on O | (Value) | Reactivity of the hydroxyl group |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible acyclic molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its interactions with other molecules, such as solvents or receptors.

Conformational analysis of this compound through MD simulations would involve placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for the system. This allows for the observation of how the molecule's structure changes over time due to thermal fluctuations and interactions with its surroundings. The simulation can reveal the most populated conformations, the energy barriers between them, and the dynamics of conformational changes. This is particularly important for understanding how the molecule might bind to a receptor, as its shape plays a crucial role in molecular recognition.

MD simulations can also provide detailed information about the intermolecular interactions between this compound and its environment. For example, the formation and dynamics of hydrogen bonds between the hydroxyl group of the molecule and surrounding water molecules can be studied. These interactions are critical for understanding the solubility and transport properties of the compound. In the context of its use in fragrances, MD simulations could be employed to study its interaction with olfactory receptors, providing insights into the structural basis of its scent.

Table 2: Potential Insights from Molecular Dynamics Simulations of this compound

| Simulation Aspect | Information Gained |

| Conformational sampling | Identification of low-energy conformers and their populations. |

| Dihedral angle analysis | Characterization of the flexibility of the carbon backbone. |

| Radial distribution functions | Understanding the solvation shell structure around the molecule. |

| Hydrogen bond analysis | Quantifying the strength and lifetime of hydrogen bonds with solvent. |

Structure-Reactivity Relationship Predictions for this compound

Structure-Reactivity Relationship (SRR) studies aim to connect the chemical structure of a molecule with its reactivity. For this compound, computational methods can be used to predict its reactivity in various chemical transformations. Quantitative Structure-Activity Relationship (QSAR) models, a subset of SRR, establish mathematical relationships between molecular descriptors and a specific activity or property.

The reactivity of this compound is largely dictated by its functional groups: the tertiary alcohol and the two carbon-carbon double bonds. Computational models can predict the susceptibility of these groups to various reactions. For example, the double bonds are potential sites for electrophilic addition reactions, and their relative reactivity can be assessed by calculating the electron density and the stability of the potential carbocation intermediates. The hydroxyl group can participate in reactions such as oxidation, esterification, and dehydration.

Computational Modeling of Biosynthetic Pathways and Enzymatic Mechanisms

Computational modeling can be a powerful tool for investigating the biosynthesis of natural products like this compound. Terpenoids are synthesized from isoprene (B109036) units, and their biosynthetic pathways involve a series of enzymatic reactions, including those catalyzed by terpene synthases and cytochrome P450 monooxygenases.

Computational models of terpenoid biosynthesis can be constructed to simulate the entire pathway, from the initial precursors to the final product. These models can help to identify key enzymes and intermediates, as well as to understand the regulation of the pathway. For this compound, a likely precursor is geranyl pyrophosphate (GPP). Computational methods can be used to model the enzymatic cyclization and rearrangement of GPP that could lead to the carbon skeleton of the molecule.

Furthermore, computational enzymology techniques, such as quantum mechanics/molecular mechanics (QM/MM) methods, can be used to study the detailed mechanisms of the enzymes involved in the biosynthesis of this compound. These methods allow for the modeling of the chemical reactions that occur within the active site of an enzyme, providing insights into the transition states, reaction energies, and the role of specific amino acid residues in catalysis. For instance, the hydroxylation of a terpene precursor by a cytochrome P450 enzyme to form the tertiary alcohol in this compound could be modeled to understand the stereoselectivity and regioselectivity of the reaction.

Environmental Biotransformation and Fate of 2,6 Dimethyl 3,7 Octadien 2 Ol

Pathways of Degradation in Environmental Compartments

The degradation of 2,6-Dimethyl-3,7-octadien-2-ol in the environment is expected to occur through several pathways, including microbial degradation in soil and water, and photochemical reactions in the atmosphere and aquatic systems.

In terrestrial and aquatic environments, microorganisms are the primary drivers of degradation for terpene alcohols. The degradation pathways for acyclic monoterpenoids like geraniol (B1671447) and citronellol (B86348) have been studied in Pseudomonas species, and they typically involve the oxidation of the primary alcohol group to a carboxylic acid, followed by the formation of a CoA-thioester and subsequent β-oxidation. While this compound is a tertiary alcohol, similar oxidative and degradation pathways targeting the double bonds and subsequent fragmentation are plausible.

In the atmosphere, acyclic monoterpenes are subject to rapid degradation through reactions with photochemically generated oxidants. The primary atmospheric loss processes for these compounds are reactions with hydroxyl radicals (OH), ozone (O₃), and nitrate (B79036) radicals (NO₃). These reactions lead to the formation of various smaller, more oxidized volatile organic compounds (VOCs) and secondary organic aerosols (SOA), contributing to atmospheric chemistry.

Microbial Transformation Processes and Metabolites of this compound

Microbial transformation is a key process in the environmental breakdown of terpenoids. While direct studies on this compound are scarce, research on its isomer, linalool (B1675412), offers significant insights into potential metabolic pathways.

Fungi and bacteria are capable of transforming linalool into a variety of metabolites. A common transformation is the epoxidation of the double bond, which can be followed by cyclization to form cyclic ethers like furanoid and pyranoid linalool oxides. For instance, various fungi, including Aspergillus niger and Botrytis cinerea, are known to convert linalool to these oxides. Another significant biotransformation pathway is the hydroxylation at the C-8 position to form 8-hydroxylinalool, which has been observed in cultures of Botrytis cinerea.

Given the structural similarity, it is probable that microorganisms can transform this compound through similar enzymatic reactions, such as hydroxylation, epoxidation, and subsequent cyclization or degradation. The specific metabolites would depend on the enzymatic machinery of the involved microorganisms.

| Microorganism (acting on Linalool) | Major Transformation Products |

| Aspergillus niger | Furanoid and pyranoid linalool oxides |

| Botrytis cinerea | 8-hydroxylinalool, furanoid and pyranoid linalool oxides |

| Colletotrichum acutatum | cis- and trans-furanoid linalool oxide |

| Pseudomonas citronellolis (acting on Geraniol) | Geranic acid, intermediates of β-oxidation |

This table presents data from studies on linalool and geraniol, isomers of this compound, to infer potential microbial transformation products.

Assessment of Environmental Persistence and Mobility of this compound

The environmental persistence of this compound is expected to be low. Its high reactivity with atmospheric oxidants suggests a short atmospheric lifetime, likely on the order of hours. nih.gov In soil and water, its susceptibility to microbial degradation indicates that it would not persist for long periods. Terpenoids are generally considered to be readily biodegradable.

The mobility of this compound in the environment is influenced by its physical and chemical properties. Terpene alcohols have moderate water solubility, which suggests they can be transported in aquatic systems. researchgate.net However, their volatility also allows for partitioning into the atmosphere. The potential for bioaccumulation in aquatic organisms is considered to be moderate, based on estimations for similar compounds like geraniol. nih.gov The mobility in soil will depend on factors such as soil organic matter content and texture, but significant leaching into groundwater is not anticipated due to its expected biodegradation.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity of 2,6-Dimethyl-3,7-octadien-2-ol using spectroscopic and chromatographic methods?

- Methodological Answer :

- Gas Chromatography (GC) : Use capillary columns with polar (e.g., Carbowax 20M) or non-polar (e.g., SE-30) stationary phases. Retention indices (RI) vary by column type: non-polar columns yield RIs of 1180–1250, while polar columns show RIs of 1450–1530 under programmed temperature conditions .

- Mass Spectrometry (MS) : Characteristic fragmentation patterns include m/z 154 (molecular ion) and key fragments at m/z 136 (loss of H₂O) and m/z 93 (allylic cleavage). Cross-reference with NIST spectral libraries for validation .

- Safety Note : Ensure proper handling due to skin/eye irritation risks (see safety protocols in FAQ 2).

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as the compound is classified as a Category 2 skin irritant .

- Ventilation : Use fume hoods to prevent inhalation exposure. In case of eye contact, flush with water for ≥15 minutes and seek medical attention .

- Storage : Store at -20°C (powder) or -80°C (solution) to maintain stability .

Advanced Research Questions

Q. How can discrepancies in retention indices (RI) for this compound across GC columns be resolved?

- Methodological Answer :

- Column-Specific Calibration : Use n-alkane RI standards (e.g., C8–C20) to normalize data. For example:

| Column Type | Stationary Phase | RI Range | Reference |

|---|---|---|---|

| Non-polar (SE-30) | Methyl Silicone | 1180–1250 | |

| Polar (Carbowax) | Polyethylene Glycol | 1450–1530 |

- Multi-Column Validation : Compare results across at least two column types (polar and non-polar) to confirm compound identity and purity .

Q. What strategies are recommended for assessing the stereoisomerism of this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral columns (e.g., Cyclodextrin-based) to separate enantiomers. Note that trans-3,7-dimethyl configurations may exhibit distinct RI values compared to cis isomers .

- Nuclear Magnetic Resonance (NMR) : Analyze coupling constants (e.g., J values for allylic protons) and NOE effects to determine spatial arrangements .

Q. How can researchers evaluate the potential sensitization or toxicity of this compound?

- Methodological Answer :

- Structural Alerts : Identify α,β-unsaturated carbonyl moieties or allylic alcohols, which are associated with sensitization risks. Computational tools (e.g., QSAR models) can predict reactivity .

- In Vitro Assays : Conduct skin sensitization tests (e.g., KeratinoSens™ or h-CLAT) to assess dendritic cell activation. Existing data gaps highlight the need for empirical validation .

Q. What synthetic or biosynthetic pathways are reported for this compound?

- Methodological Answer :

- Natural Sources : Isolate from Gardenia species (Rubiaceae) via solvent extraction (e.g., ethanol/water mixtures) followed by silica gel chromatography .

- Chemical Synthesis : Use terpene precursors (e.g., geraniol derivatives) with acid-catalyzed cyclization. Monitor reaction progress via TLC or GC-MS .

Data Analysis and Contradictions

Q. How should conflicting spectral data (e.g., MS fragmentation vs. NMR) for this compound be addressed?

- Methodological Answer :

- Cross-Platform Validation : Compare GC-MS data with high-resolution LC-MS/MS and ¹H/¹³C NMR. For example, NMR signals at δ 1.6–1.8 ppm (methyl groups) and δ 5.1–5.3 ppm (olefinic protons) should align with MS fragments .

- Collaborative Studies : Share raw data with peer laboratories to verify reproducibility, particularly for isomer-specific peaks .

Ecological and Stability Considerations

Q. What are the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.